![molecular formula C8H5B B1266612 (Bromoethynyl)benzene CAS No. 932-87-6](/img/structure/B1266612.png)
(Bromoethynyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to (Bromoethynyl)benzene, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, involves reactions like the Wittig-Horner reaction, starting from benzophenone and proceeding through a nucleophilic reaction involving 1-bromo-4-bromomethyl-benzene and trimethyl phosphite, highlighting the versatility of bromo-substituted benzene compounds in organic synthesis (Liang Zuo-qi, 2015).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These methods reveal the steric configurations and electronic properties of the molecules, such as hindered intermolecular packing and fluorescence properties, providing insights into the molecular geometry and electronic distribution that influence the compound's reactivity and physical properties (Liang Zuo-qi, 2015).
Chemical Reactions and Properties
This compound and its derivatives undergo a variety of chemical reactions, including bromination, Diels-Alder reactions, and C-H activation, demonstrating their reactivity towards different chemical agents. These reactions facilitate the introduction of additional functional groups, further diversifying the chemical structure and potential applications of the compound (Christian Reus et al., 2012).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and boiling point, are closely related to their molecular structure. The presence of bromo and ethynyl groups affects the compound's polarity, intermolecular interactions, and phase behavior, which are crucial for its application in various chemical processes and material science (Liang Zuo-qi, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of this compound, are influenced by the electronic effects of the bromo and ethynyl substituents. These groups can activate the benzene ring towards nucleophilic or electrophilic substitution, participate in cross-coupling reactions, and affect the compound's overall reactivity pattern (Christian Reus et al., 2012).
Scientific Research Applications
Organometallic Chemistry
- In organometallic chemistry, (bromoethynyl)benzene has been used to study the kinetics of reactions. For example, Thibault et al. (2013) investigated the oxidative addition of this compound to κ2-acetylacetonatobis(trimethylphosphine)rhodium(I) (Thibault, M., Tay, M., Batsanov, A., Howard, J., & Marder, T., 2013).
Environmental Research
- In environmental research, it's been used to study the performance of enhanced in-situ bioremediation strategies at BTEX-contaminated sites (Gödeke, S. et al., 2006) (Gödeke, S., Richnow, H., Weiss, H., Fischer, A., Vogt, C., Borsdorf, H., & Schirmer, M., 2006).
Nanoparticle Research
- In nanoparticle research, the shape of platinum nanoparticles has been studied for its effects on benzene hydrogenation selectivity. This type of research aids in understanding how nanoparticle characteristics influence chemical reactions (Bratlie, K. et al., 2007) (Bratlie, K., Lee, H., Komvopoulos, K., Yang, P., & Somorjai, G., 2007).
Organic Synthesis
- In organic synthesis, this compound is a reactant in the cross-coupling reaction with Grignard reagents, as explored by Li, Q., Ding, Y., & Yang, X.-J. in 2014 (Li, Q., Ding, Y., & Yang, X.-J., 2014).
Safety and Hazards
The safety data sheet for (Bromoethynyl)benzene indicates that it is harmful if inhaled and causes serious eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of contact with eyes or skin, or if swallowed, medical attention should be sought immediately .
properties
IUPAC Name |
2-bromoethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVHWNVBBDHIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239328 | |
Record name | Benzene, (bromoethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
932-87-6 | |
Record name | Benzene, (bromoethynyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (bromoethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Bromoethynyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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